Methane hydrochloride

Beschreibung

Eigenschaften

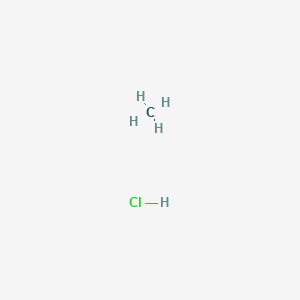

Molekularformel |

CH5Cl |

|---|---|

Molekulargewicht |

52.50 g/mol |

IUPAC-Name |

methane;hydrochloride |

InChI |

InChI=1S/CH4.ClH/h1H4;1H |

InChI-Schlüssel |

FBBDOOHMGLLEGJ-UHFFFAOYSA-N |

Kanonische SMILES |

C.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Methane Clathrate Hydrates: A Technical Guide to Formation Conditions and Stability Zones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles governing the formation and stability of methane (B114726) clathrate hydrates. This document explores the thermodynamic conditions requisite for hydrate (B1144303) formation, details the experimental methodologies for their synthesis and analysis, and presents key quantitative data to support further research and application.

Introduction to Methane Clathrate Hydrates

Methane clathrate, also known as methane hydrate, is a crystalline solid compound in which methane molecules are trapped within a cage-like framework of water molecules.[1] These non-stoichiometric structures form under specific conditions of low temperature and high pressure.[2] Found in vast quantities in sub-oceanic sediments and permafrost regions, methane hydrates are a subject of significant interest due to their potential as a future energy resource, their role in global climate dynamics, and their potential implications in geological hazards.[2][3]

Thermodynamic Conditions for Methane Hydrate Formation

The formation of methane hydrate is governed by the principles of phase equilibrium. The stability of the hydrate phase is dictated by temperature, pressure, and the chemical composition of the gas and water phases.[4]

The Methane Hydrate Stability Zone (GHSZ)

The Gas Hydrate Stability Zone (GHSZ) is the region of pressure and temperature conditions where methane hydrate is the stable phase.[5][6] Outside of this zone, methane and water will exist as separate gas and liquid or ice phases. The boundaries of the GHSZ are influenced by several factors:

-

Pressure: Higher pressures promote the formation and stability of methane hydrates. This is why they are typically found in deep oceanic sediments and beneath thick permafrost.[7]

-

Temperature: Lower temperatures are required for hydrate stability. As temperature increases, the hydrate structure can dissociate, releasing methane gas.[7]

-

Gas Composition: The presence of other gases can alter the stability conditions. For instance, gases like ethane (B1197151) and propane (B168953) can form hydrates more readily than methane, expanding the stability zone.[4]

-

Salinity: The presence of salts in the water acts as an inhibitor, shifting the hydrate equilibrium curve to lower temperatures and higher pressures. This means that in saline environments, more extreme conditions are required for hydrate formation compared to pure water systems.[4][8]

Quantitative Data for Methane Hydrate Phase Equilibrium

The following table summarizes the pressure and temperature conditions for the phase equilibrium of pure methane hydrate in water. At conditions of lower temperature or higher pressure than those listed, methane hydrate is the stable phase.

| Temperature (°C) | Temperature (K) | Pressure (atm) | Pressure (MPa) |

| 0 | 273.15 | 25.7 | 2.60 |

| 2 | 275.15 | 30.9 | 3.13 |

| 4 | 277.15 | 37.5 | 3.80 |

| 6 | 279.15 | 45.4 | 4.60 |

| 8 | 281.15 | 55.3 | 5.60 |

| 10 | 283.15 | 67.1 | 6.80 |

| 12 | 285.15 | 81.9 | 8.30 |

| 14 | 287.15 | 100.7 | 10.20 |

| 16 | 289.15 | 124.3 | 12.60 |

| 18 | 291.15 | 154.9 | 15.70 |

| 20 | 293.15 | 193.4 | 19.60 |

Data compiled from various experimental studies and thermodynamic models.[9][10][11][12]

Experimental Methodologies

The laboratory synthesis of methane hydrates is crucial for understanding their physical and chemical properties. A variety of experimental protocols have been developed to form and analyze these compounds under controlled conditions.

High-Pressure Cell for Hydrate Formation

A common apparatus for methane hydrate synthesis is a high-pressure experimental cell.[1][2][13]

Apparatus:

-

High-Pressure Vessel: A stainless steel or sapphire tube cell capable of withstanding pressures up to several hundred megapascals (MPa).[4][7]

-

Temperature Control System: A cooling jacket or bath to precisely regulate the temperature of the cell, often using a circulating fluid.[6]

-

Gas Injection System: A system for introducing methane and other gases into the cell at controlled pressures.[14]

-

Water Injection System: A pump for injecting precise volumes of water or aqueous solutions.[14]

-

Sensors: Pressure transducers and thermocouples to monitor the conditions inside the cell.[13]

-

Analytical Instruments (Optional): In-situ monitoring can be achieved by integrating instruments such as Raman spectrometers or nuclear magnetic resonance (NMR) probes.[3][15]

General Experimental Protocol for Methane Hydrate Formation (Excess Gas Method)

The "excess gas method" is a widely used technique for forming methane hydrates in the laboratory.[16]

Procedure:

-

Sample Preparation: A porous medium, such as sand or silica (B1680970) gel, is partially saturated with a known amount of deionized water. This simulates the sediment environment where natural hydrates form.[16]

-

Loading the Cell: The water-saturated medium is placed inside the high-pressure cell.

-

Purging: The cell is purged with low-pressure methane gas to remove any air.[14]

-

Pressurization: The cell is pressurized with methane gas to the desired experimental pressure, which must be above the hydrate equilibrium pressure for the target temperature.[14]

-

Cooling: The temperature of the cell is gradually lowered to the target formation temperature, which is within the methane hydrate stability zone.[6]

-

Hydrate Formation: The system is maintained at the target pressure and temperature for a sufficient duration to allow for the nucleation and growth of methane hydrate crystals. The formation process can be monitored by observing a decrease in pressure as methane gas is consumed.[14]

-

Analysis: Once formation is complete, the properties of the hydrate can be analyzed using various techniques. For example, Raman spectroscopy can be used to confirm the clathrate structure and determine the cage occupancy of methane molecules.[15][17]

Visualizing Key Processes

Methane Hydrate Phase Equilibrium Diagram

The following diagram illustrates the relationship between pressure, temperature, and the stability of methane hydrate.

Caption: Phase diagram illustrating the stability zones for methane hydrate.

Experimental Workflow for Methane Hydrate Synthesis

This diagram outlines the typical workflow for the laboratory formation of methane hydrate using the excess gas method.

Caption: A typical experimental workflow for methane hydrate synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Building a Cost-Efficient High-Pressure Cell for Online High-Field NMR and MRI Using Standard Static Probe Heads: An In Situ Demonstration on Clathrate Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. netl.doe.gov [netl.doe.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stability conditions for gas hydrates | GRID-Arendal [grida.no]

- 9. Frontiers | Study on Hydrate Phase Equilibrium Diagram of Methane Containing System Based on Thermodynamic Model [frontiersin.org]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. frontiersin.org [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [Progress in Raman spectroscopic measurement of methane hydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. netl.doe.gov [netl.doe.gov]

- 17. cetjournal.it [cetjournal.it]

Crystal structure of methane hydrate structure I vs structure II

An In-depth Technical Guide to the Crystal Structures of Methane (B114726) Hydrate (B1144303): Structure I vs. Structure II

Introduction

Gas hydrates, specifically methane hydrates, are crystalline ice-like solids where methane molecules are trapped within a lattice of hydrogen-bonded water molecules.[1] These non-stoichiometric compounds are stable under conditions of high pressure and low temperature, commonly found in deep oceanic sediments and permafrost regions.[2][3] The specific arrangement of water molecules forms distinct cage-like structures, leading to several known crystal polymorphs, the most common being structure I (sI), structure II (sII), and structure H (sH).[4] For methane, the most prevalent form found in nature is sI.[2][4] However, under different thermodynamic conditions or in the presence of other gases, methane can also form sII.[4][5] This guide provides a detailed technical comparison of the crystallographic properties, formation conditions, and experimental characterization of methane hydrate structures I and II.

Core Crystal Structures: sI and sII

The fundamental difference between structure I and structure II hydrates lies in the geometry and arrangement of the water cages that constitute their respective unit cells.

Methane Hydrate Structure I (sI) Structure I is the most common form of methane hydrate.[2] Its unit cell is composed of 46 water molecules that form two distinct types of polyhedral cages: two small pentagonal dodecahedrons and six larger tetradecahedrons.[1][2][3] The small cages are denoted as 5¹² because they are formed from 12 pentagonal faces, while the larger 5¹²6² cages consist of 12 pentagonal and 2 hexagonal faces.[1] In its ideal state, a single methane molecule occupies each of these eight cages.[3]

Methane Hydrate Structure II (sII) Structure II is typically formed by larger guest molecules like propane (B168953) or isobutane, but pure methane can also adopt this structure under high pressure (e.g., 250 MPa).[4][5] The cubic unit cell of sII is significantly larger, containing 136 water molecules.[1][5] This structure is composed of sixteen small 5¹² cages and eight large 5¹²6⁴ hexadecahedron cages (12 pentagonal and 4 hexagonal faces).[1][5]

Quantitative Data Comparison

The distinct crystallographic arrangements of sI and sII hydrates result in different physical and chemical properties. The key quantitative parameters are summarized below for direct comparison.

| Parameter | Methane Hydrate Structure I (sI) | Methane Hydrate Structure II (sII) |

| Crystal System | Cubic[4] | Cubic[5][6] |

| Space Group | Pm3n[4] | Fd3m[4][6] |

| Lattice Parameter (a) | ~11.85 - 11.99 Å[4][7][8] | ~17.16 - 17.3 Å[5][6] |

| H₂O Molecules per Unit Cell | 46[1][2][5] | 136[1][5] |

| Small Cages per Unit Cell | 2 x Pentagonal Dodecahedron (5¹²)[1][5] | 16 x Pentagonal Dodecahedron (5¹²)[1][5] |

| Large Cages per Unit Cell | 6 x Tetradecahedron (5¹²6²)[1][5] | 8 x Hexadecahedron (5¹²6⁴)[1][5] |

| Ideal CH₄ Molecules per Unit Cell | 8 | 24 |

| Ideal Formula | CH₄·5.75H₂O[2] | CH₄·5.67H₂O |

| Calculated Density | ~0.91 - 0.95 g/cm³[2][7] | ~0.95 g/cm³[6] |

Experimental Protocols for Structural Characterization

The determination and differentiation of hydrate structures rely on a combination of high-pressure synthesis techniques and advanced analytical methods.

1. High-Pressure Synthesis and Observation To study the formation of different hydrate structures, particularly the high-pressure sII phase from pure methane, specialized equipment is required. Diamond-anvil cells (DACs) are frequently used to generate pressures in the hundreds of MPa to GPa range.[4][5] These devices allow for in-situ observation of phase transitions using optical microscopy and other analytical probes.[5]

2. X-ray and Neutron Diffraction X-ray diffraction (XRD) is the primary technique for determining the crystal structure of hydrates.[5]

-

Powder X-ray Diffraction (PXRD): This method is used on polycrystalline samples to identify the hydrate structure based on its characteristic diffraction pattern and to calculate the lattice parameters.[7]

-

Single-Crystal X-ray Diffraction: When a suitable single crystal can be grown, this technique provides highly detailed structural information, including the precise space group and atomic positions.[5] Neutron diffraction is also employed, offering advantages in locating the positions of hydrogen (or deuterium) atoms within the water lattice.[8]

3. Raman Spectroscopy Raman spectroscopy is a powerful non-destructive technique used to probe the host-guest interactions within the hydrate cages. The C-H symmetric stretching mode (ν₁) of methane is particularly sensitive to the cage environment.

-

In sI Methane Hydrate: The Raman spectrum shows a doublet for the ν₁ band at approximately 2904 cm⁻¹ and 2915 cm⁻¹, corresponding to methane in the small and large cages, respectively. The intensity ratio of the large-cage peak to the small-cage peak is about 3:1, reflecting the 6:2 ratio of large to small cages in the unit cell.[5]

-

In sII Methane Hydrate: A similar doublet is observed, but with peaks at roughly 2904 cm⁻¹ and 2910 cm⁻¹. The intensity ratio is approximately 1:2 (large to small cages), consistent with the 8:16 cage ratio in the sII unit cell.[5]

This distinct spectroscopic signature allows for unambiguous identification of the hydrate structure present in a sample.[5]

Caption: Experimental workflow for methane hydrate structure determination.

Conclusion

Methane hydrates sI and sII are distinct crystallographic polymorphs defined by the arrangement and type of their constituent water cages. Structure I, with its 46-water molecule unit cell containing 5¹² and 5¹²6² cages, is the common form for pure methane under typical stability conditions.[2][5] In contrast, structure II, with a 136-water molecule unit cell and 5¹² and 5¹²6⁴ cages, forms from pure methane only at elevated pressures or from mixtures with larger gas molecules.[5][9] The differentiation between these structures is reliably achieved through experimental techniques like X-ray diffraction, which measures lattice parameters, and Raman spectroscopy, which probes the guest-host interactions within the specific cage environments.[5] A thorough understanding of these structures is critical for applications ranging from energy resource evaluation to flow assurance in oil and gas pipelines.

References

- 1. Clathrate hydrate - Wikipedia [en.wikipedia.org]

- 2. Methane clathrate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Transformations in methane hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methane hydrate-II Mineral Data [webmineral.com]

- 7. vliz.be [vliz.be]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

An In-depth Technical Guide to the Natural Occurrence of Methane Clathrates in Marine Sediments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, stability, detection, and quantification of methane (B114726) clathrates, also known as methane hydrates, in marine sediments. This document is intended for researchers, scientists, and professionals in drug development who are interested in the unique chemical and physical properties of these compounds and their potential applications.

Introduction to Methane Clathrates

Methane clathrates are ice-like crystalline solids in which methane molecules are trapped within a cage-like structure of water molecules.[1] These non-stoichiometric compounds form under specific conditions of high pressure and low temperature, commonly found in the shallow geosphere of continental margins and in deep-sea sediments.[1] The vast quantities of methane stored in these deposits represent a potential energy resource, but also pose a potential geohazard and a factor in global climate change.

Formation and Stability of Methane Clathrates in Marine Sediments

The formation of methane clathrates in marine sediments is a complex process governed by a combination of physical and chemical factors.

Core Requirements for Formation

The essential components for methane clathrate formation are water and methane. The methane can be of biogenic origin, produced by the microbial decomposition of organic matter in the sediments, or of thermogenic origin, migrating from deeper hydrocarbon reservoirs. For clathrates to form, the concentration of methane in the pore water must exceed its solubility at the prevailing temperature and pressure conditions.

The Methane Hydrate (B1144303) Stability Zone (GHSZ)

Methane clathrates are only stable within a specific range of pressure and temperature conditions, known as the Gas Hydrate Stability Zone (GHSZ). In the marine environment, the necessary high pressure is provided by the overlying water column and sediment, while the low temperatures are maintained by the cold deep-ocean waters.

The stability of methane hydrates is significantly influenced by the salinity of the pore water. Dissolved salts, such as those found in seawater, act as inhibitors, shifting the hydrate stability curve to lower temperatures for a given pressure.[2][3] This means that at the same pressure, methane hydrates will form at a lower temperature in seawater compared to pure water. Specifically, the dissociation temperature of methane hydrate in seawater with a salinity of 33.5 parts per thousand is depressed by approximately -1.1°C compared to the pure methane-pure water system over a pressure range of 2.75-10.0 MPa.[2][4]

The following table summarizes the pressure and temperature conditions for methane hydrate stability in both pure water and seawater.

| Pressure (MPa) | Temperature (°C) - Pure Water | Temperature (°C) - Seawater (35 psu) |

| 2.75 | ~1.5 | ~0.4 |

| 5.0 | ~6.5 | ~5.4 |

| 7.5 | ~10.0 | ~8.9 |

| 10.0 | ~12.5 | ~11.4 |

| 15.0 | ~16.0 | ~14.9 |

| 20.0 | ~18.5 | ~17.4 |

Detection and Quantification of Methane Clathrates

Several methods are employed to detect and quantify the presence of methane clathrates in marine sediments. These range from geophysical techniques to direct sampling and analysis.

Geophysical Methods

The most common geophysical method for identifying the presence of methane clathrates is seismic reflection profiling. The base of the GHSZ often manifests as a distinct seismic reflector known as a Bottom Simulating Reflector (BSR). This reflector is caused by the acoustic impedance contrast between the high-velocity hydrate-cemented sediments above and the underlying sediments that may contain free gas.

Direct Sampling and Analysis

Direct evidence and quantification of methane clathrates require the collection of sediment cores. Specialized tools and techniques are necessary to preserve the in-situ conditions of pressure and temperature during core recovery.

The Pressure Core Sampler (PCS) is a crucial tool for recovering sediment cores while maintaining in-situ pressure.[1][5][6] This prevents the dissociation of methane hydrates during ascent. Once on board, the core can be subjected to controlled degassing experiments to quantify the amount of methane present.

Experimental Protocols

Protocol 1: Quantification of Methane Hydrate using the Pressure Core Sampler (PCS)

Objective: To quantify the volume of methane gas contained within a sediment core recovered at in-situ pressure.

Methodology:

-

Core Recovery: Deploy the Pressure Core Sampler (PCS) to the target depth and retrieve a sediment core, ensuring the pressure is maintained throughout the recovery process.

-

Controlled Degassing:

-

Transfer the pressurized core to a controlled laboratory environment.

-

Connect the PCS to a gas collection and measurement system.

-

Gradually decrease the pressure in the core chamber in a stepwise manner.

-

At each pressure step, allow the system to equilibrate and measure the volume of gas released.

-

Continue this process until the pressure inside the core chamber reaches atmospheric pressure.

-

-

Data Analysis:

-

Record the cumulative volume of gas released at each pressure step.

-

Plot the cumulative gas volume as a function of pressure.

-

The total volume of gas released represents the amount of methane that was present in the core, both as free gas and locked within the hydrate structure.

-

By knowing the volume of the core, the concentration of methane hydrate can be calculated as a percentage of the sediment volume or pore space.

-

The formation of methane hydrate from pore water excludes dissolved ions, leading to an increase in the salinity of the remaining pore water. Conversely, the dissociation of methane hydrates releases fresh water, resulting in a decrease in the salinity of the surrounding pore water. This phenomenon, known as the "chloride anomaly," can be used to infer the presence and estimate the concentration of methane hydrates.

Protocol 2: Quantification of Methane Hydrate from Chloride Anomalies in Pore Water

Objective: To estimate the concentration of methane hydrate in a sediment sample by analyzing the chloride concentration of its pore water.

Methodology:

-

Pore Water Extraction:

-

Immediately after core retrieval (from a standard or pressure corer), section the core at desired depth intervals.

-

Place the sediment subsamples into a centrifuge tube.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 20-30 minutes) to separate the pore water from the sediment.

-

Carefully decant the supernatant (pore water) and filter it through a 0.45 µm filter to remove any remaining particulate matter.

-

-

Chloride Concentration Analysis:

-

Determine the chloride concentration of the extracted pore water using one of the following standard methods:

-

Argentometric Titration (Mohr's Method): Titrate a known volume of the pore water sample with a standardized silver nitrate (B79036) solution using potassium chromate (B82759) as an indicator.[7][8] The endpoint is indicated by the formation of a reddish-brown silver chromate precipitate.

-

Ion Chromatography: Inject the pore water sample into an ion chromatograph equipped with an anion-exchange column and a conductivity detector. The chloride concentration is determined by comparing the peak area of the sample to that of known standards.

-

-

-

Calculation of Methane Hydrate Saturation:

-

Establish a Baseline: Determine the background chloride concentration of the local seawater or from a hydrate-free interval in the sediment core.

-

Calculate the Chloride Anomaly: Subtract the measured chloride concentration of the pore water sample from the baseline chloride concentration. A negative anomaly (freshening) indicates the presence of dissociated methane hydrate.

-

Estimate Hydrate Saturation: The volume of fresh water added from hydrate dissociation can be calculated based on the magnitude of the chloride anomaly. This volume can then be related to the original volume of methane hydrate, allowing for an estimation of the hydrate saturation in the pore space. The following equation can be used:

Sh = (Cb - Cm) / (Cb) * (ρw / ρh) * (1 / φ)

where:

-

Sh is the hydrate saturation (% of pore volume)

-

Cb is the baseline chloride concentration

-

Cm is the measured chloride concentration

-

ρw is the density of pore water

-

ρh is the density of pure methane hydrate

-

φ is the porosity of the sediment

-

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of methane clathrates in marine sediments.

Caption: Logical relationship of conditions leading to methane clathrate formation.

References

- 1. researchgate.net [researchgate.net]

- 2. marscigrp.org [marscigrp.org]

- 3. Stability conditions for gas hydrates | GRID-Arendal [grida.no]

- 4. researchgate.net [researchgate.net]

- 5. Sediment Core Sectioning and Extraction of Pore Waters under Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NEMI Method Summary - 4500-Cl- B [nemi.gov]

- 8. standardmethods.org [standardmethods.org]

Phase diagram of methane-water systems at high pressure

An In-depth Technical Guide on the Phase Diagram of Methane-Water Systems at High Pressure

Audience: Researchers, scientists, and drug development professionals.

Introduction

The methane-water system under high pressure is a subject of significant scientific and industrial interest, primarily due to the formation of methane (B114726) clathrate hydrates. These ice-like crystalline solids consist of methane molecules trapped within a lattice of hydrogen-bonded water molecules.[1] Understanding the phase behavior of this system is crucial for applications in energy resource exploitation, climate modeling, and flow assurance in the oil and gas industry.[2][3]

For drug development professionals, the principles governing molecular interactions and phase transitions in the methane-water system offer valuable insights. The formation of clathrate hydrates is analogous to the formation of crystalline hydrates of active pharmaceutical ingredients (APIs), which can significantly impact a drug's stability, solubility, and bioavailability.[4] Furthermore, the study of systems under high pressure is relevant to advanced pharmaceutical manufacturing techniques like high-pressure processing (HPP).[5] This guide provides a comprehensive overview of the methane-water phase diagram at high pressure, details the experimental methods used for its characterization, and explores its relevance to the pharmaceutical sciences.

The Methane-Water Phase Diagram

The phase diagram of the methane-water system delineates the pressure-temperature (P-T) conditions under which different phases—vapor, liquid water, ice, and methane hydrate (B1144303)—are stable. The key feature of this phase diagram is the hydrate stability zone, which exists at high pressures and low temperatures.[6]

The equilibrium between liquid water (L), methane hydrate (H), and methane vapor (V) is described by the three-phase (L-H-V) equilibrium curve. This curve defines the minimum pressure required for hydrate formation at a given temperature, or the maximum temperature for hydrate stability at a given pressure.[7] At temperatures below the freezing point of water, a quadruple point exists where ice (I), hydrate (H), liquid water (L), and vapor (V) coexist.[1]

At extremely high pressures, the methane-water system exhibits a series of structural transitions, forming different methane hydrate phases (MH-I, MH-II, MH-III, MH-IV, and MH-V), each with a unique crystalline structure and stoichiometry.[2][4]

Data Presentation: Phase Equilibrium Data

The following tables summarize the quantitative data for the three-phase (Liquid Water-Hydrate-Vapor) equilibrium of the methane-water system.

Table 1: Methane Hydrate Phase Transition Data (Pure System) Data extracted from a study based on a thermodynamic model.[8][9]

| Temperature (K) | Pressure (MPa) |

| 273.17 | 2.52 |

| 275.50 | 3.23 |

| 277.26 | 4.05 |

| 279.15 | 5.24 |

| 283.15 | 9.91 |

| 285.05 | 13.52 |

| 287.05 | 18.93 |

| 289.05 | 26.54 |

Table 2: Thermodynamic Equilibrium Data for Methane Hydrates in a Multiphase System Experimental data for a gas-dominant multiphase pipeline system.[7]

| Pressure (MPa) | Thermodynamic Equilibrium Temperature (K) |

| 3.0 | 274.11 |

| 3.5 | 275.87 |

| 4.0 | 276.88 |

| 4.5 | 278.11 |

| 5.0 | 278.99 |

| 5.5 | 279.89 |

| 6.0 | 280.35 |

| 6.5 | 280.79 |

| 7.0 | 281.95 |

| 7.5 | 282.31 |

| 8.0 | 283.60 |

Experimental Protocols

The determination of the methane-water phase diagram at high pressure requires specialized experimental techniques capable of operating under extreme conditions.

High-Pressure Cell Experiments

A high-pressure cell is the core component for studying gas hydrate systems. These cells are designed to withstand high pressures and allow for precise temperature control.[10][11] They are often equipped with windows for visual observation and for interfacing with spectroscopic probes. The cell is typically loaded with pure water, and methane gas is introduced to the desired pressure. The temperature is then manipulated to induce the formation or dissociation of hydrates.

In-Situ Characterization Techniques

Several analytical techniques are coupled with high-pressure cells for in-situ characterization:

-

Powder X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the hydrate phases. By analyzing the diffraction pattern of the sample, the arrangement of water molecules in the hydrate lattice can be identified, allowing for the differentiation between various hydrate structures (e.g., sI, sII).[11]

-

Raman Spectroscopy: This non-destructive technique is invaluable for studying guest-host interactions within the hydrate structure.[12] The Raman spectrum of methane exhibits distinct peaks depending on whether it is in the vapor phase, dissolved in water, or encapsulated within the small or large cages of the hydrate lattice.[13][14] This allows for the in-situ monitoring of hydrate formation, decomposition, and the determination of cage occupancy.[12]

-

Differential Scanning Calorimetry (DSC): High-pressure DSC is used to measure the thermal properties of the system, such as the enthalpy of hydrate formation or dissociation and the precise melting point.[15] By monitoring the heat flow into or out of the sample as the temperature is ramped, the exact conditions of phase transitions can be determined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-pressure NMR can provide detailed information about the molecular environment and dynamics of both the guest (methane) and host (water) molecules. It can be used to monitor the formation of hydrates and even to image the distribution of different phases within the sample cell.[7]

Visualization of Concepts and Workflows

Conceptual Phase Diagram of the Methane-Water System

References

- 1. Clathrate hydrate - Wikipedia [en.wikipedia.org]

- 2. Gas Hydrates | Department of Energy [energy.gov]

- 3. Inhibition of Methane Hydrates Using Biodegradable Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hiperbaric.com [hiperbaric.com]

- 6. nva.sikt.no [nva.sikt.no]

- 7. pubs.acs.org [pubs.acs.org]

- 8. frontiersin.org [frontiersin.org]

- 9. Frontiers | Study on Hydrate Phase Equilibrium Diagram of Methane Containing System Based on Thermodynamic Model [frontiersin.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. High Pressure Processing (HPP) Explained | Uhde High Pressure Technologies [thyssenkrupp-uhde.com]

- 14. berlinpackaging.com [berlinpackaging.com]

- 15. Lipid - Wikipedia [en.wikipedia.org]

Thermodynamic properties of methane clathrate hydrates

An In-depth Technical Guide to the Thermodynamic Properties of Methane (B114726) Clathrate Hydrates

For Researchers, Scientists, and Development Professionals

Introduction

Methane clathrate hydrates are crystalline, ice-like solids in which methane molecules are trapped within a lattice of hydrogen-bonded water molecules.[1][2] These non-stoichiometric compounds form under conditions of high pressure and low temperature, similar to those found in deep oceanic sediments and permafrost regions.[1][2] Methane hydrates are a significant potential energy resource, storing vast quantities of methane, and also play a crucial role in global carbon cycling and geohazard assessments.[1][2] A thorough understanding of their thermodynamic properties is essential for developing safe and efficient methods for energy recovery, as well as for predicting their behavior in response to environmental changes.

This guide provides a detailed overview of the core thermodynamic properties of methane hydrates, summarizes key quantitative data, outlines common experimental methodologies used for their characterization, and visualizes fundamental concepts.

Structure and Formation

Methane typically forms a Structure I (sI) clathrate hydrate (B1144303).[3][4] The unit cell of an sI hydrate is composed of 46 water molecules that form two small pentagonal dodecahedral cages (5¹²) and six large tetrakaidecahedral cages (5¹²6²).[3][4] The stability of this structure is highly dependent on the "cage occupancy," which is the fraction of these cages filled by guest methane molecules.[5][6] While pure methane hydrate predominantly forms the sI structure, it can transform to Structure II (sII) or Structure H (sH) under very high pressures.[7]

The formation of methane hydrate is governed by specific thermodynamic conditions, as illustrated in the diagram below.

Thermodynamic Equilibrium Conditions

The stability of methane hydrate is defined by a phase boundary on a pressure-temperature (P-T) diagram. Understanding these equilibrium conditions is critical for predicting where hydrates will be found in nature and for designing extraction technologies.

| Temperature (°C) | Temperature (K) | Pressure (atm) | Pressure (MPa) |

| 0.0 | 273.15 | 25.7 | 2.60 |

| 2.0 | 275.15 | 30.8 | 3.12 |

| 4.0 | 277.15 | 37.0 | 3.75 |

| 6.0 | 279.15 | 44.4 | 4.50 |

| 8.0 | 281.15 | 53.3 | 5.40 |

| 10.0 | 283.15 | 64.2 | 6.51 |

| 12.0 | 285.15 | 77.0 | 7.80 |

| 14.0 | 287.15 | 92.1 | 9.33 |

| 16.0 | 289.15 | 110.0 | 11.15 |

| Table 1: Selected phase equilibrium data for the methane hydrate-water-methane gas system. Data compiled from various sources.[8][9][10][11] |

Enthalpy of Dissociation

The enthalpy of dissociation (or formation) is the amount of heat absorbed when the hydrate breaks down into water and gas at constant pressure.[8] This endothermic process is a key parameter for calculating the energy required to extract methane from hydrate reservoirs.[12] Values are typically determined using calorimetry and can also be calculated via the Clausius-Clapeyron equation.[13][14]

| Temperature (K) | Pressure (MPa) | Enthalpy of Dissociation (kJ/mol CH₄) | Reference |

| 273.17 - 289.05 | - | ~53.32 (Average) | [8] |

| 273.15 | 2.6 | 54.2 ± 0.3 | Handa (1986) via[8] |

| 279.7 | 4.9 | 54.44 ± 0.28 | Anderson (2004) via[8] |

| 273.15 - 280.0 | - | 54.0 - 56.0 | [15] |

| 275.0 - 295.0 | 5.0 - 40.0 | Increases slightly with pressure | [16] |

| Table 2: Experimental and calculated values for the enthalpy of dissociation of methane hydrate. |

Heat Capacity and Thermal Conductivity

The specific heat capacity (Cp) measures the amount of heat required to raise the temperature of a substance.[1][2] Methane hydrate has a specific heat about half that of liquid water, meaning hydrate-bearing sediments store less heat, which can influence the dissociation process.[1][17]

The thermal conductivity (k) indicates how easily heat travels through a material.[1][2] The thermal conductivity of methane hydrate is similar to that of water but significantly lower than that of ice.[1] This property is crucial for modeling heat transfer during gas production from hydrate reservoirs.[18]

| Property | Temperature Range (K) | Value | Notes |

| Specific Heat Capacity (Cp) | 250 - 270 | ~2.0 - 2.2 kJ/(kg·K) | Value is similar to that of ice.[19] |

| 273+ | Increases with temperature | - | |

| Thermal Conductivity (k) | 261.5 - 277.4 | 0.68 ± 0.01 W/(m·K) | Measured on compacted samples.[18][20] |

| 243 - 268 | 0.456 - 0.452 W/(m·K) | Measured on radially compacted samples.[18] | |

| 253 - 278 | 0.36 - 0.34 W/(m·K) | Measured on porous samples.[18] | |

| Table 3: Thermal properties of pure methane hydrate. |

Experimental Protocols

Accurate measurement of thermodynamic properties requires specialized high-pressure equipment and precise methodologies.

High-Pressure Differential Scanning Calorimetry (HP-DSC)

HP-DSC is a powerful thermoanalytical technique used to measure heat flow associated with transitions in a material as a function of temperature or time.[21] It is widely used to determine the enthalpy of dissociation and phase equilibrium conditions for gas hydrates.[22]

Methodology:

-

Sample Preparation: A small, precisely weighed amount of water is placed in a high-pressure sample crucible.

-

Pressurization: The crucible is sealed within the calorimeter, and the system is purged and pressurized with methane gas to a pressure well above the expected hydrate stability point.

-

Cooling Cycle (Formation): The sample is cooled at a controlled rate to a low temperature (e.g., -20°C or 253.15 K) to induce hydrate formation. An exothermic peak is recorded, representing the heat of formation.

-

Heating Cycle (Dissociation): The sample is then heated at a slow, controlled rate (e.g., 0.1-0.5 K/min).

-

Data Acquisition: The heat flow into the sample is measured relative to an inert reference. An endothermic peak is observed as the hydrate dissociates. The onset temperature of this peak corresponds to the equilibrium dissociation temperature at that pressure, and the integrated area of the peak yields the enthalpy of dissociation.[21]

-

Isobaric Measurements: The procedure is repeated at various pressures to map the P-T phase equilibrium curve.[16]

References

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. Thermal properties of methane gas hydrates [pubs.usgs.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Transformations in methane hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Study on Hydrate Phase Equilibrium Diagram of Methane Containing System Based on Thermodynamic Model [frontiersin.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. frontiersin.org [frontiersin.org]

- 12. onepetro.org [onepetro.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. netl.doe.gov [netl.doe.gov]

- 19. researchgate.net [researchgate.net]

- 20. eyoungindustry.com [eyoungindustry.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

Methane hydrate dissociation kinetics under thermal stimulation

An In-depth Technical Guide to Methane (B114726) Hydrate (B1144303) Dissociation Kinetics under Thermal Stimulation

Introduction

Methane hydrates, crystalline ice-like solids composed of water molecules forming a cage structure that traps methane, represent a vast potential energy resource.[1] These deposits are predominantly found in permafrost regions and beneath the seafloor in outer continental shelves, under specific conditions of high pressure and low temperature.[1][2] The extraction of methane from these reservoirs is a complex process, with thermal stimulation being a primary method investigated for its efficacy. This method involves injecting heat into the hydrate-bearing sediments to raise the temperature above the hydrate equilibrium point, inducing dissociation.[3][4][5]

A thorough understanding of the dissociation kinetics—the rate and mechanism of the hydrate breakdown—is paramount for designing efficient and safe gas production strategies, evaluating the economic viability of reservoirs, and preventing potential geohazards.[6] This technical guide provides a comprehensive overview of the core principles of methane hydrate dissociation kinetics under thermal stimulation, details key kinetic models, outlines experimental methodologies, and presents quantitative data from various studies.

Fundamentals of Methane Hydrate Dissociation

The dissociation of methane hydrate is an endothermic phase transition where the solid hydrate decomposes into methane gas and liquid water or ice.[7] The stability of the hydrate structure is dictated by temperature and pressure. Thermal stimulation disrupts this stability by providing the energy necessary to break the hydrogen bonds of the water cages, thereby releasing the trapped methane molecules.

The overall process can be represented by the following reaction:

CH₄·nH₂O (solid) + Heat → CH₄ (gas) + nH₂O (liquid or ice)

The rate of this process is governed by a combination of intrinsic reaction kinetics and the transport phenomena of heat and mass within the reservoir.[8] While intrinsic kinetics describe the fundamental rate of dissociation at the hydrate surface, the apparent rate observed in porous media is often limited by how quickly heat can be supplied to the dissociation front and how efficiently the produced gas and water can be removed.[7][8]

Kinetic Models for Methane Hydrate Dissociation

Modeling the dissociation rate is crucial for predicting gas production. Several models have been developed, ranging from equilibrium-based approaches to more complex kinetic models.

The Kim-Bishnoi Model

The most widely recognized and foundational model for describing the intrinsic kinetics of hydrate dissociation was proposed by Kim et al. (1987).[8][9] This model posits that the rate of dissociation is proportional to the hydrate particle surface area and the difference in fugacity of methane at the equilibrium condition and the actual system condition.

The dissociation rate (r) is expressed as:

r = k₀ * A * (fₑ - f)

Where:

-

k₀ is the intrinsic kinetic rate constant.

-

A is the surface area of the dissociating hydrate.[10]

-

fₑ is the equilibrium fugacity of methane at the given temperature.

-

f is the fugacity of methane in the gas phase.[8]

The driving force for the reaction is the fugacity difference (fₑ - f).[8] The kinetic constant, k₀, is temperature-dependent and typically described by an Arrhenius-type equation:

k₀ = k* * exp(-ΔEₐ / RT)

Where:

-

k* is the pre-exponential factor.

-

ΔEₐ is the activation energy of dissociation.

-

R is the universal gas constant.

-

T is the absolute temperature.

Influence of Heat and Mass Transfer

In practical applications within porous media, the Kim-Bishnoi model for intrinsic kinetics is coupled with equations for heat and mass transfer.[8][9] The endothermic nature of dissociation means that as the reaction proceeds, it consumes a significant amount of heat, causing the local temperature to drop.[7][11] This temperature reduction lowers the equilibrium pressure, which in turn decreases the driving force for dissociation.[11] Therefore, the overall gas production rate is often limited by the rate of heat transfer from the surroundings to the dissociating hydrate surface.[8][12]

dot

Caption: Logical relationship in coupled kinetic and transport models.

Experimental Protocols

Investigating dissociation kinetics requires specialized high-pressure equipment and precise measurement techniques.

High-Pressure Reactor Setup

A typical experimental setup involves a high-pressure reactor, often made of stainless steel, capable of withstanding pressures up to 25 MPa.[13] The reactor is usually placed within a temperature-controlled bath or jacket to maintain isothermal conditions or apply a thermal ramp.[12][13]

Key Components:

-

Reactor Vessel: A high-pressure cell (e.g., 600 mL to 5 L volume) containing the porous medium (e.g., sand, glass beads) where hydrate is formed and dissociated.[12][13]

-

Gas and Liquid Injection System: To introduce methane gas and water/brine into the reactor for hydrate formation.

-

Thermal Stimulation System: Heating elements, coils, or a surrounding fluid bath to inject heat into the system.[3]

-

Data Acquisition System: Sensors to continuously monitor and record temperature (at multiple points within the reactor), pressure, and volume of gas produced.[11][13]

-

Production Control System: A back-pressure regulator to control the system pressure during dissociation experiments.[11]

Caption: Signaling pathway for thermal stimulation of methane hydrate.

Conclusion

The kinetics of methane hydrate dissociation under thermal stimulation are governed by a complex interplay between intrinsic reaction rates and extrinsic heat and mass transfer limitations. While the Kim-Bishnoi model provides a robust framework for understanding the intrinsic kinetics, its application to reservoir-scale production requires coupling with comprehensive heat and mass transport models. Experimental studies consistently show that factors such as temperature, pressure, sediment type, and initial hydrate saturation critically influence the overall gas production rate. Advanced in-situ monitoring techniques like MRI and Raman spectroscopy are invaluable for validating kinetic models and providing deeper insights into the dissociation mechanisms. Future research should focus on refining kinetic models for heterogeneous and clay-bearing sediments and optimizing combined stimulation methods to enhance energy efficiency and production rates.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Methane Hydrate Structure I Dissociation Process and Free Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Methane hydrate gas production by thermal stimulation (Conference) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Heat Transfer Analysis of Methane Hydrate Sediment Dissociation in a Closed Reactor by a Thermal Method [mdpi.com]

- 13. onepetro.org [onepetro.org]

The Role of Methane Hydrates in the Global Carbon Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methane (B114726) hydrates, crystalline ice-like structures of water and methane, represent one of the largest reservoirs of organic carbon on Earth. Located in marine sediments and permafrost regions, their stability is intrinsically linked to pressure and temperature conditions. This whitepaper provides a comprehensive technical overview of the critical role of methane hydrates within the global carbon cycle. It delves into the formation, stability, and dissociation of these compounds, the immense scale of the methane hydrate (B1144303) reservoir, and the potential climatic feedback loops associated with their destabilization. This guide presents quantitative data in structured tables, details key experimental methodologies for their study, and provides visualizations of core concepts to facilitate a deeper understanding for researchers and scientists.

Methane Hydrates and the Global Carbon Cycle

Methane hydrates are a significant component of the global carbon cycle, acting as a massive sink for methane, a potent greenhouse gas.[1][2] The formation of methane hydrates in the shallow geosphere prevents large quantities of methane, produced from the bacterial decay of organic matter or leaked from deeper hydrocarbon deposits, from entering the atmosphere.[3] However, the stability of these hydrates is sensitive to changes in temperature and pressure, making them a potential source of atmospheric carbon, particularly in the context of global warming.[4] The dissociation of methane hydrates and the subsequent release of methane can act as a positive feedback loop, where initial warming triggers further methane release, amplifying the greenhouse effect.[5]

Formation and Stability

Methane hydrates form under specific conditions of high pressure and low temperature where methane gas becomes trapped within a cage-like structure of water molecules. These conditions are predominantly found in the sediments of continental margins and in permafrost regions.[6] The process of formation is often linked to the microbial decomposition of organic matter in anoxic sediments, which produces large quantities of methane.[7][8] The stability of methane hydrates is crucial; a temperature increase of just a few degrees Celsius could be sufficient to destabilize them, leading to the release of methane.[4]

The Methane Hydrate Reservoir

The global inventory of methane hydrates is vast, though estimates have varied over time with increasing knowledge.[3] Early estimates suggested a reservoir size on the order of 10,000 gigatons of methane carbon.[3] More recent, refined estimates, based on improved data and modeling, suggest a range of 500 to 2,500 gigatons of methane carbon.[3] Despite this reduction, the methane hydrate reservoir is still considered to contain a significant portion of the world's mobile organic carbon, potentially exceeding the carbon content of all other fossil fuel reserves combined.[2][9]

Quantitative Data on Methane Hydrates and Carbon Reservoirs

To provide a clear perspective on the scale of the methane hydrate reservoir, the following tables summarize key quantitative data.

Table 1: Estimates of the Global Methane Hydrate Reservoir

| Source/Study Year Range | Estimated Methane Carbon (Gigatons) | Estimated Methane Volume (trillion cubic meters) | Key Assumptions/Notes |

| 1970s - early 1980s | > 10,000 | > 21,000 | Early, less constrained estimates. |

| Late 1980s - early 1990s | ~10,000 | ~21,000 | "Consensus value" from multiple independent estimations.[3] |

| Late 1990s - Present | 500 - 2,500 | 1,000 - 5,000 | Revised estimates based on growing knowledge of distribution and concentration.[3] |

| Recent Models | ≥ 455 | - | Based on transport-reaction models and updated global sediment and methane fluxes.[10] |

| General Cited Range | 1,000 - 5,000 | - | A commonly cited range in recent literature.[4] |

Table 2: Comparison of Major Global Carbon Reservoirs

| Reservoir | Estimated Carbon (Gigatons) |

| Methane Hydrates | 500 - 2,500 [3] |

| Atmosphere (pre-industrial) | ~600[11] |

| Atmosphere (current) | ~750[12] |

| Terrestrial Biosphere (plants and soil) | 2,000 - 3,000[12] |

| Oceans (dissolved inorganic carbon) | ~38,000[11][12] |

| Fossil Fuels (coal, oil, natural gas) | ~5,000[12] |

| Lithosphere (sedimentary rocks) | ~75,000,000[12] |

Table 3: Isotopic Composition of Methane from Hydrates

| Isotope | Typical Range (‰) | Significance |

| δ¹³C | -40 to -100 (average ~ -65)[6] | Indicates a biogenic origin from microbial reduction of CO₂.[6] |

| δD | -115 to -326 (average ~ -210)[13] | Provides information on the source of the gas and formation conditions. |

Experimental Protocols for Methane Hydrate Research

The study of methane hydrates requires specialized laboratory techniques to replicate the high-pressure, low-temperature conditions of their natural environment.

Laboratory Synthesis of Methane Hydrate

Objective: To create pure methane hydrate samples for physical and chemical property analysis.

Methodology:

-

Sample Preparation: A known quantity of deionized water is placed in a high-pressure reactor. For synthesis in porous media, the reactor is first filled with a sand matrix.[14]

-

Evacuation: The reactor is sealed and evacuated to remove any residual air.[15]

-

Pressurization: Methane gas is introduced into the reactor to a high pressure (e.g., 25 MPa).[16]

-

Cooling and Formation: The reactor is cooled to a temperature within the hydrate stability zone (e.g., 276.2 K).[17] Hydrate formation is initiated, often by agitating the mixture or by heating through the water's melting point under pressure to promote full conversion.[15][16]

-

Monitoring: The formation process is monitored by observing the pressure drop in the reactor as methane gas is consumed to form solid hydrate. Temperature is also monitored for any exothermic events indicating hydrate formation.

-

Sample Verification: The formation of methane hydrate is confirmed using techniques like Raman spectroscopy.[18]

Characterization by Raman Spectroscopy

Objective: To confirm the formation of methane hydrate and determine its structure and cage occupancy.

Methodology:

-

In-situ Measurement: A Raman spectrometer with a fiber-optic probe is coupled to the high-pressure reactor. This allows for non-destructive, in-situ analysis of the sample under formation conditions.[18]

-

Spectral Acquisition: Raman spectra are collected from the sample. The characteristic vibrational modes of methane molecules trapped in the hydrate cages are observed.

-

Data Analysis: The Raman spectra of methane in the hydrate phase are distinct from those of free methane gas. The presence of peaks corresponding to methane in the large (5¹²6²) and small (5¹²) cages of the sI hydrate structure confirms its formation.[19][20] The ratio of the intensities of these peaks can be used to determine the relative occupancy of the cages.[19]

Dissociation by Thermal Stimulation

Objective: To study the rate and efficiency of methane release from hydrates by increasing temperature.

Methodology:

-

Hydrate Formation: A methane hydrate sample is synthesized in a pressure vessel, often within a porous medium like sand.

-

Thermal Input: A heating element within the reactor is activated to raise the temperature of the hydrate-bearing sediment above its stability point.[21][22] Hot water or steam can also be injected.[9]

-

Data Collection: Temperature, pressure, and the volume of released methane gas are continuously monitored.[21]

-

Analysis: The gas production rate and the energy efficiency of the process are calculated to evaluate the effectiveness of thermal stimulation.[23]

Dissociation by Depressurization

Objective: To investigate methane production from hydrates by reducing the ambient pressure.

Methodology:

-

Sample Preparation: Methane hydrate is formed within a sediment-filled pressure vessel to a desired saturation level.[24]

-

Pressure Reduction: The pressure in the vessel is lowered below the hydrate stability pressure at a controlled rate using a back-pressure regulator.[25]

-

Monitoring: The changes in pressure, temperature, and the volume of gas produced are recorded throughout the experiment.[25][26] Temperature drops are expected due to the endothermic nature of hydrate dissociation.

-

Process Analysis: The dissociation process is often divided into stages: initial free gas release, a period of rapid dissociation, and a final stage of gradual dissociation.[24][26] The efficiency of gas recovery is then determined.

Visualizing Methane Hydrate Dynamics

The following diagrams, created using the DOT language, illustrate key processes and relationships in the study of methane hydrates.

Caption: Biological pathway of methane hydrate formation.

Caption: Climate change and methane hydrate feedback loop.

Caption: Workflow for a methane hydrate depressurization experiment.

Conclusion

Methane hydrates are a vast and dynamic component of the global carbon cycle. Their sheer volume makes them a subject of intense research, both as a potential future energy resource and as a significant risk for climate feedback mechanisms. Understanding the delicate balance of their stability and the potential consequences of their dissociation is paramount for accurate climate modeling and for assessing the future trajectory of our global climate system. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the complex and critical role of methane hydrates. Continued research, utilizing robust experimental and analytical techniques, is essential to refine our knowledge of these enigmatic compounds and their impact on our planet.

References

- 1. Methane Feedback Loops → Term [pollution.sustainability-directory.com]

- 2. netl.doe.gov [netl.doe.gov]

- 3. researchgate.net [researchgate.net]

- 4. Climate change and methane hydrates - World Ocean Review World Ocean Review [worldoceanreview.com]

- 5. What Is the Methane Hydrate Feedback? → Question [climate.sustainability-directory.com]

- 6. Methane clathrate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Methanogenesis in marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.usgs.gov [pubs.usgs.gov]

- 10. mdpi.com [mdpi.com]

- 11. CO₂ reservoir - World Ocean Review World Ocean Review [worldoceanreview.com]

- 12. fiveable.me [fiveable.me]

- 13. Frontiers | Geochemical characteristics of gases associated with natural gas hydrate [frontiersin.org]

- 14. dl.astm.org [dl.astm.org]

- 15. Experimental study of methane hydrate generation characteristics in the presence of GO and Re-GO - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. [Progress in Raman spectroscopic measurement of methane hydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. scilit.com [scilit.com]

A Technical Guide to the Geological Conditions for Methane Hydrate Accumulation in Permafrost

For Researchers and Scientists

Methane (B114726) hydrates, crystalline ice-like solids composed of methane gas trapped within a lattice of water molecules, represent a vast potential energy resource and a significant factor in global carbon cycling.[1][2] Their formation and stability in Arctic regions are intrinsically linked to the unique geological conditions imposed by permafrost.[3] This guide provides an in-depth examination of the critical factors governing the accumulation of methane hydrates in these cold-region environments, tailored for a scientific audience.

The Methane Hydrate (B1144303) Stability Zone (GHSZ) in Permafrost

The primary control on methane hydrate formation is the Gas Hydrate Stability Zone (GHSZ), a subsurface region defined by specific pressure and temperature conditions where hydrates are thermodynamically stable.[4][5] In permafrost regions, the GHSZ is distinct from its marine counterpart due to the presence of frozen ground.

Key Thermodynamic Conditions:

-

Low Temperatures: Permafrost provides the necessary low-temperature environment, often below 0°C, which is conducive to hydrate formation at shallower depths than in deep-sea environments.[3][6]

-

High Pressure: Sufficient pressure, exerted by the weight of the overlying rock, sediment, and any ice sheets, is required to maintain the stability of the hydrate structure.[7][8]

The GHSZ in permafrost typically exists at depths ranging from approximately 130 to 1,100 meters below the surface.[7][9][10] The top of the stability zone is found within the permafrost, while its base is determined by the geothermal gradient, where increasing temperatures with depth eventually exceed the stability threshold for a given pressure.[2][4]

The interplay between the surface temperature, the geothermal gradient, and the pressure gradient creates the specific window for hydrate stability.

Caption: Logical relationship of factors defining the Gas Hydrate Stability Zone (GHSZ) in permafrost.

Essential Geological Components for Accumulation

Beyond the fundamental pressure and temperature conditions, several other geological factors must align for significant methane hydrate accumulations to form.

2.1. Gas Source and Composition

A continuous and voluminous supply of methane is essential. In permafrost regions, this gas can have two primary origins:

-

Thermogenic Methane: Generated by the thermal decomposition of organic matter in deep, mature sediments.[10] This gas often migrates upwards from conventional oil and gas reservoirs located beneath the hydrate stability zone.[9] Isotopic analysis of methane from major permafrost hydrate accumulations, such as those on the Alaska North Slope and the Mackenzie Delta, confirms a significant thermogenic origin.[9]

-

Microbial (Biogenic) Methane: Produced by the anaerobic decomposition of organic matter by microorganisms at shallower depths. While widespread, significant accumulations often involve a mixture of microbial and thermogenic gases.[9][11]

2.2. Migration Pathways

For methane to reach the GHSZ, permeable pathways are required. These conduits allow gas, often dissolved in pore fluids, to travel upwards from its source.[3]

-

Faults and Fractures: Tectonic faults, particularly deep-seated ones, act as primary vertical conduits for gas migration from underlying petroleum systems into the shallower hydrate stability zone.[3][9][12]

-

Permeable Sedimentary Layers: Coarse-grained sediment layers, such as sandstones, can serve as lateral migration pathways, distributing gas throughout a potential reservoir rock.[10][12]

2.3. Host Sediment Properties (Reservoir Rock)

The physical characteristics of the sediment within the GHSZ determine its capacity to store methane hydrates.

-

Porosity: High porosity (the volume of empty space in a rock) is critical to provide the necessary volume for hydrate crystals to form. Hydrates typically form within the pore spaces of the sediment.[10]

-

Permeability: The interconnectedness of these pores (permeability) is necessary for the influx of gas-charged fluids. However, as hydrates form, they can reduce the sediment's permeability, potentially creating a seal that traps free gas below the GHSZ.[1][10]

-

Grain Size: Coarse-grained sediments like sandstones are ideal host rocks, offering both high porosity and permeability.[9] Fine-grained sediments (silts and clays) can inhibit hydrate growth due to capillary effects in small pores.[6][13]

| Parameter | Favorable Condition | Rationale |

| Temperature | Below hydrate equilibrium temp. | Required for thermodynamic stability.[4] |

| Pressure | Above hydrate equilibrium pressure | Required for thermodynamic stability.[8] |

| Gas Supply | Abundant methane flux | Necessary ingredient for hydrate formation.[9] |

| Sediment Porosity | High (>30% optimal) | Provides space for hydrate crystals to grow.[10] |

| Sediment Permeability | Moderate to High | Allows gas-charged fluids to enter the GHSZ.[12] |

| Sediment Grain Size | Coarse (Sands) | Favors hydrate formation over fine-grained silts/clays.[6] |

| Migration Pathways | Present (Faults, Fractures) | Provides conduits for gas to travel from source to GHSZ.[3] |

| Summary of Favorable Geological Conditions for Methane Hydrate Accumulation |

Experimental Protocols for Characterization

The investigation of permafrost-associated gas hydrates requires a multi-faceted approach, combining geophysical surveys with direct sampling and laboratory analysis.

3.1. Geophysical Detection Methods

Geophysical techniques are essential for remotely identifying and characterizing potential hydrate deposits over large areas before drilling.

-

Protocol: Seismic Reflection Surveys

-

Objective: To identify the Base of the Gas Hydrate Stability Zone (BGHSZ), which often manifests as a Bottom-Simulating Reflector (BSR). A BSR is a strong seismic reflection that mimics the seafloor topography and cross-cuts stratigraphic layers.[14] It is caused by the acoustic impedance contrast between hydrate-cemented sediments above and underlying sediments that may contain free gas.[15]

-

Methodology:

-

An energy source (e.g., airgun array) generates seismic waves that travel into the subsurface.

-

Receivers (geophones or hydrophones) record the reflected waves.

-

Data processing involves filtering, stacking, and migrating the seismic traces to create a 2D or 3D image of the subsurface.

-

Analysis focuses on identifying high-amplitude, reverse-polarity reflectors that parallel the seafloor, characteristic of a BSR.[14][15] P-wave and S-wave velocity analyses are also used to infer hydrate concentrations.[14][16]

-

-

-

Protocol: Electrical Resistivity Tomography (ERT)

-

Objective: To map subsurface resistivity. Methane hydrate is electrically resistive, whereas saline pore water is conductive. Therefore, sediments containing hydrates exhibit significantly higher resistivity.[5][15]

-

Methodology:

-

An array of electrodes is placed on the ground surface or in boreholes.

-

A current is injected through two electrodes, and the resulting voltage potential is measured between other pairs of electrodes.

-

This process is repeated for numerous electrode combinations to build a dataset of apparent resistivity measurements.

-

Inversion software is used to generate a 2D or 3D model of the true subsurface resistivity distribution. High-resistivity anomalies within the predicted GHSZ are indicative of potential gas hydrate presence.

-

-

The process of confirming and characterizing a permafrost gas hydrate deposit follows a systematic workflow.

Caption: A typical experimental workflow for permafrost gas hydrate exploration and characterization.

3.2. Core Sampling and Laboratory Analysis

Direct analysis of hydrate-bearing sediments is crucial for ground-truthing geophysical data and understanding reservoir properties.

-

Protocol: Pressure Coring and Analysis

-

Objective: To retrieve sediment cores from the subsurface while maintaining their in-situ pressure and temperature, preventing the dissociation of hydrates during recovery.[17]

-

Methodology:

-

A specialized pressure coring tool is deployed via a drill string.

-

The tool cuts a core and seals it in a pressurized chamber before being brought to the surface.

-

In a laboratory, the pressure core is transferred to analysis chambers.

-

Non-destructive imaging (e.g., X-ray CT) is used to visualize hydrate distribution (as layers, nodules, or pore-filling cement).[1]

-

Controlled depressurization is performed to measure the volume of gas released, allowing for the calculation of hydrate saturation.[18][19]

-

The released gas is captured for geochemical analysis.

-

-

-

Protocol: Geochemical Gas Analysis

-

Objective: To determine the origin and composition of the hydrate-forming gas.

-

Methodology:

-

Gas samples collected from pressure cores are analyzed using gas chromatography to determine the molecular composition (methane, ethane, propane, etc.).

-

Isotope Ratio Mass Spectrometry (IRMS) is used to measure the stable carbon (δ¹³C) and hydrogen (δD) isotopic ratios of methane.[20]

-

Interpretation: Thermogenic methane is typically enriched in ¹³C (e.g., -50‰ to -25‰), while microbial methane is depleted in ¹³C (e.g., lighter than -55‰).[9][20]

-

-

-

Protocol: Spectroscopic and Microscopic Analysis

-

Objective: To study the molecular structure and pore-level habit of the hydrates.

-

Methodology:

-

Raman Spectroscopy: Can be used in situ on pressurized samples to confirm the hydrate structure (e.g., structure I for methane) and analyze guest molecule composition.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on pore size distribution and the amount of water converted to hydrate.[18][22]

-

Scanning Electron Microscopy (SEM): Used on dissociated samples to study the sediment grain morphology and infer how hydrates may have occupied the pore space.[21]

-

-

| Experimental Method | Parameter Measured | Application in Hydrate Research |

| Seismic Reflection | Acoustic velocity, Reflectivity | Identify BSR, estimate regional hydrate/gas distribution.[15] |

| Electrical Resistivity | Formation resistivity | Detect high-resistivity zones indicative of hydrates.[5] |

| Pressure Coring | In-situ sediment structure | Retrieve intact samples for direct analysis.[17] |

| Gas Chromatography | Molecular gas composition | Determine relative amounts of methane, ethane, etc.[9] |

| Isotope Mass Spec. | δ¹³C and δD of methane | Differentiate between thermogenic and microbial gas sources.[20] |

| Raman Spectroscopy | Molecular vibrations | Confirm hydrate crystal structure and guest molecules.[21] |

| Key Experimental Protocols and Their Applications |

Conclusion

The accumulation of significant methane hydrate deposits in permafrost regions is not a certainty but the result of a confluence of specific geological factors. A favorable thermodynamic regime within the Gas Hydrate Stability Zone must be co-located with an abundant methane source, effective migration pathways, and suitable reservoir rocks. A comprehensive understanding of these conditions, verified through a systematic combination of advanced geophysical, drilling, and laboratory protocols, is essential for accurately assessing the resource potential and environmental implications of these vast frozen hydrocarbon accumulations.

References

- 1. Methane Hydrate: The World's Largest Natural Gas Resource [geology.com]

- 2. nationalacademies.org [nationalacademies.org]

- 3. Frontiers | Geologic controls on the genesis of the Arctic permafrost and sub-permafrost methane hydrate-bearing system in the Beaufort–Mackenzie Delta [frontiersin.org]

- 4. Stability conditions for gas hydrates | GRID-Arendal [grida.no]

- 5. permafrost.org [permafrost.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. searchanddiscovery.com [searchanddiscovery.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. geomar.de [geomar.de]

- 17. energy.gov [energy.gov]

- 18. netl.doe.gov [netl.doe.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Spectroscopic methods in gas hydrate research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Clathrate Gun Hypothesis: A Technical Assessment of its Role in Past Climate Change

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core tenets of the Methane (B114726) Clathrate Gun Hypothesis, a theory that posits a causal link between the destabilization of methane hydrates and rapid, significant past climate change events. Methane clathrates, or hydrates, are ice-like crystalline solids composed of water and methane. Vast quantities of these compounds are sequestered in marine continental margin sediments and permafrost regions. The hypothesis suggests that under specific triggers, such as warming ocean temperatures or decreasing pressure, these stable reservoirs can rapidly dissociate, releasing massive amounts of potent methane gas into the atmosphere and triggering a powerful greenhouse feedback loop. This document provides a comprehensive overview of the underlying mechanisms, key experimental methodologies, quantitative data from pivotal paleoclimatic events, and a balanced view of the evidence both supporting and challenging this compelling, yet contentious, hypothesis.

The Core Mechanism: A Positive Feedback Loop

The fundamental principle of the clathrate gun hypothesis is a positive feedback loop. An initial warming trigger, such as changes in ocean circulation or orbital forcing, can increase the temperature of ocean bottom waters. This warming can destabilize methane clathrates located at the upper boundary of their stability zone on the continental slopes. The released methane, a greenhouse gas with a global warming potential significantly higher than carbon dioxide over shorter timescales, enters the atmosphere, amplifying the initial warming. This, in turn, can lead to further clathrate destabilization, creating a cascading effect.

Quantitative Data from Key Paleoclimatic Events

The clathrate gun hypothesis has been invoked to explain several periods of abrupt and extreme climate change in Earth's history. The following table summarizes key quantitative data from three such events that are frequently debated in the context of this hypothesis: the Paleocene-Eocene Thermal Maximum (PETM), the Bølling-Allerød (B-A) warming, and Dansgaard-Oeschger (D-O) events.

| Parameter | Paleocene-Eocene Thermal Maximum (PETM) | Bølling-Allerød (B-A) Warming | Dansgaard-Oeschger (D-O) Events |

| Age | ~56 million years ago | ~14,700 - 12,700 years ago | Occurred quasi-periodically during the last glacial period |

| Global Temperature Increase | 5-8°C[1] | Rapid warming at onset | Rapid warming of up to 10-15°C in Greenland within decades[2] |

| Atmospheric Methane Concentration | Significant increase inferred from carbon isotope excursions | Abrupt increase of ~150 ppb at the onset | Jumps of 100-200 ppbv within a few decades[3] |

| Rate of Methane Increase | Rapid, though precise rate is debated | Abrupt, synchronized with warming[4] | Very rapid, within a few decades |

| Carbon Isotope Excursion (δ13C) | Large negative excursion of 2-3‰ in marine and terrestrial carbonates[5] | Negative excursion observed | Variations in δ13C of methane have been measured |

| Methane Isotopic Composition (δ13C) | Inferred to be from a 13C-depleted source, such as methane clathrates (~-60‰)[5] | Not well constrained for the onset | Isotopic shifts have been used to argue against a clathrate source for some events[6] |

| Methane Isotopic Composition (δD) | Not directly measured | Not well constrained for the onset | Isotopic data has been used to suggest wetland sources rather than clathrates for some events[3][6] |

Experimental Protocols

The evidence for and against the clathrate gun hypothesis is largely derived from the meticulous analysis of paleoclimatic archives, primarily ice cores and marine sediments.

Ice Core Analysis for Atmospheric Methane

Ice cores from Greenland and Antarctica provide a direct record of past atmospheric composition, including methane concentrations and its isotopic ratios.

Methodology:

-

Core Extraction and Handling: Ice cores are drilled in polar regions and transported at sub-zero temperatures to prevent gas loss.

-

Gas Extraction: Air trapped in bubbles within the ice is extracted. Common methods include:

-

Dry Extraction: The ice is crushed under a vacuum to release the trapped air.

-

Melt-Refreeze (Wet) Extraction: The ice is melted in a vacuum-sealed container, and the released air is collected. The water is then refrozen to separate it from the gas sample.[7][8]

-

Continuous Flow Analysis (CFA): A continuous stream of meltwater from the ice core is degassed, allowing for high-resolution measurements.[9]

-

-

Methane Concentration Measurement: The extracted air is analyzed using gas chromatography (GC) with a flame ionization detector (FID) to determine the methane concentration.

-

Isotopic Analysis (δ¹³C and δD): The isotopic composition of methane is measured using isotope ratio mass spectrometry (IRMS). This often involves combusting the methane to CO₂ for δ¹³C analysis or pyrolyzing it to H₂ for δD analysis.[4]

Sediment Core Analysis for Methane Release

Marine sediment cores are analyzed for geochemical and physical evidence of past methane clathrate dissociation.

Methodology:

-

Core Collection: Sediment cores are collected from the seafloor using drilling ships.

-

Geochemical Analysis:

-

Carbon Isotope Analysis of Foraminifera: The shells of benthic and planktonic foraminifera are analyzed for their δ¹³C composition. A negative excursion can indicate the influx of ¹³C-depleted carbon from methane.

-

Biomarker Analysis: Specific organic molecules (biomarkers) produced by methane-oxidizing bacteria can indicate past methane seepage events.

-

-

Physical Evidence:

-